
a-MSH, amide Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-melanocyte stimulating hormone, amide Acetate is an endogenous peptide hormone and neuropeptide of the melanocortin family. It is a tridecapeptide with the amino acid sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2. This compound is primarily known for its role in stimulating melanogenesis, the process responsible for pigmentation in hair and skin. Additionally, it plays a role in feeding behavior, energy homeostasis, sexual activity, and protection against ischemia and reperfusion injury .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amides, including alpha-melanocyte stimulating hormone, amide Acetate, can be achieved through various methods. One common approach is the amide condensation reaction, which involves the use of condensing agents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop). Another method involves the reaction of acid halides (acyl chlorides, acyl bromides, and acyl fluorides) with ammonia or amines.
Industrial Production Methods
In industrial settings, the production of amides often involves the use of electrosynthesis, which is a greener and more sustainable approach. This method utilizes electrochemical conditions to facilitate the synthesis of amides, making it an attractive option for large-scale production .
化学反応の分析
Types of Reactions
Alpha-melanocyte stimulating hormone, amide Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the specific reaction being carried out, but they often involve controlled temperatures and the use of solvents such as dichloroethane, ether, and toluene.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
科学的研究の応用
Alpha-melanocyte stimulating hormone, amide Acetate has a wide range of scientific research applications:
Chemistry: It is used in the study of peptide synthesis and the development of new synthetic methodologies.
Biology: It plays a crucial role in understanding melanogenesis and the regulation of pigmentation in organisms.
Medicine: It has potential therapeutic applications in the treatment of conditions such as melanoma, inflammation, and immune-mediated inflammatory diseases
作用機序
The mechanism of action of alpha-melanocyte stimulating hormone, amide Acetate involves its binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). Upon binding, it activates the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway, leading to the expression of melanogenesis enzyme genes. This results in the synthesis of melanin and the regulation of various cellular processes such as DNA damage repair, reduction of free radical production, and cell proliferation .
類似化合物との比較
Alpha-melanocyte stimulating hormone, amide Acetate can be compared with other similar compounds such as:
Beta-melanocyte stimulating hormone: Another member of the melanocortin family, known for its role in stimulating melanogenesis.
Gamma-melanocyte stimulating hormone: Also part of the melanocortin family, with similar functions in pigmentation regulation.
Adrenocorticotropic Hormone (ACTH): A peptide hormone that shares structural similarities with alpha-melanocyte stimulating hormone and plays a role in the stress response
Alpha-melanocyte stimulating hormone, amide Acetate is unique due to its specific binding affinity to multiple melanocortin receptors and its diverse range of biological activities .
特性
分子式 |
C79H113N21O21S |
|---|---|
分子量 |
1724.9 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C77H109N21O19S.C2H4O2/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101;1-2(3)4/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83);1H3,(H,3,4)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-;/m0./s1 |
InChIキー |
SEKBNVLHDPQAQR-VLZMNQITSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


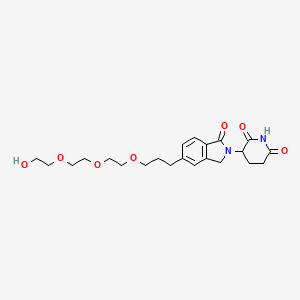
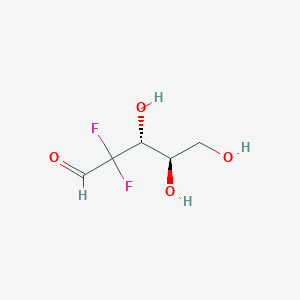
![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14765277.png)
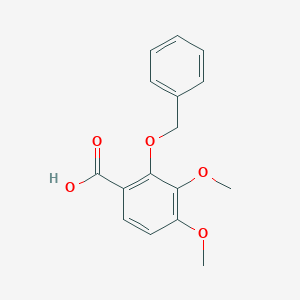
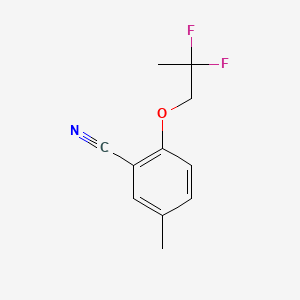


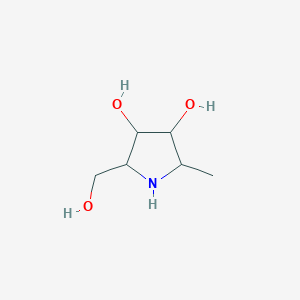
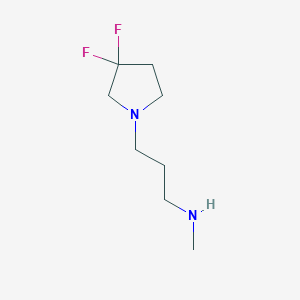
![[(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
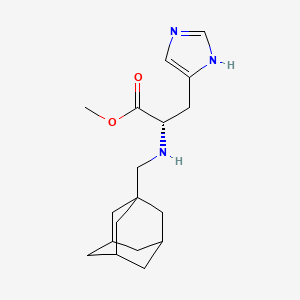
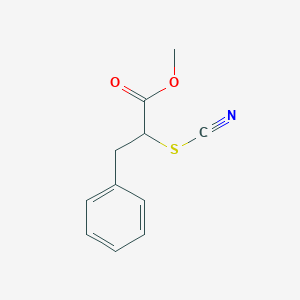
![2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester](/img/structure/B14765357.png)

